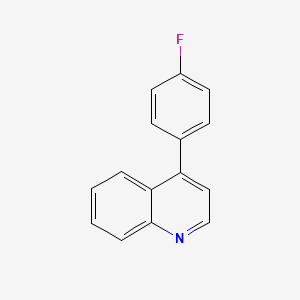

4-(4-Fluorophenyl)quinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and materials science. nih.govfrontiersin.org Its rigid structure and the presence of the nitrogen heteroatom provide a unique platform for designing a wide array of functional molecules. frontiersin.orgorientjchem.org This scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Researchers have extensively modified the quinoline core to enhance properties like solubility, bioavailability, and selectivity for specific targets. orientjchem.org

The journey of quinoline in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A significant milestone in its history is linked to the natural product quinine (B1679958), a quinoline alkaloid, which was the first effective treatment for malaria. nih.govnih.gov The success of quinine spurred the synthesis of numerous quinoline derivatives, such as chloroquine (B1663885) and primaquine, in the ongoing effort to combat malarial parasites. nih.govbohrium.com Beyond antimalarial applications, early synthetic derivatives like cinchocaine were developed as local anesthetics, showcasing the scaffold's therapeutic versatility from early on. nih.gov The fluorescence of quinine, first reported in 1845, also marked the beginning of its use as a molecular probe, a foundational concept in chemical biology. nih.gov

In modern chemical biology, the incorporation of fluorine into organic molecules is a widely used strategy to enhance their properties. mdpi.com When applied to the quinoline system, fluorination can significantly augment potency, metabolic stability, and the ability to permeate cell membranes. mdpi.comresearchgate.net The small size and high electronegativity of the fluorine atom can alter the electronic properties of the quinoline ring, leading to improved binding affinity and selectivity for biological targets. mdpi.com

This has made fluorinated quinolines a focal point in drug discovery. researchgate.net The fluoroquinolones, for example, are a major class of antibacterial agents. nih.govmdpi.com Furthermore, fluorinated quinoline derivatives are actively being investigated for their potential as anticancer and antiviral agents. researchgate.net An emerging application is the use of fluorine-18, a positron-emitting isotope, to label quinoline molecules for use in Positron Emission Tomography (PET) imaging, a sensitive diagnostic tool. mdpi.com

The Unique Role of the 4-(4-Fluorophenyl)quinoline Moiety in Chemical Compounds

The specific placement of a 4-fluorophenyl group at the fourth position of the quinoline ring gives rise to the this compound moiety, a structure with distinct attributes that guide its exploration in various research fields.

The this compound molecule consists of a planar quinoline core linked to a fluorinated phenyl ring, creating a biaryl system. This structure possesses several key features that influence its chemical behavior and interaction with biological systems:

Electronic Effects: The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group. This significantly modulates the electron distribution across the entire molecule.

Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, which can be a critical factor in how the molecule binds to biological targets like enzymes and receptors.

Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bond is very strong, which can make the molecule more resistant to metabolic degradation, a desirable property in drug design. mdpi.com

These structural characteristics make the this compound scaffold an attractive starting point for designing molecules with tailored properties for specific research applications, particularly in medicinal chemistry. nih.gov

Research into compounds containing the this compound moiety is active and varied, primarily focusing on medicinal chemistry and materials science.

One major area of investigation is in oncology . Several derivatives have been synthesized and evaluated for their anticancer properties. For instance, novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline derivatives have been identified as potential inhibitors of PI3-Kinase (phosphoinositide 3-kinase), a key enzyme in cancer cell growth and survival. doi.orgnih.gov

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines | PI3-Kinase | Identified a compound with an IC50 value of 0.45 μM, indicating potent inhibition. | nih.gov |

| 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines | Breast and Skin Cancer Cell Lines | Demonstrated significant potential in MTT assays, which measure cellular metabolic activity and thus cell viability. | doi.org |

Another significant research application is in the synthesis of pharmaceuticals . The compound (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde) is a pivotal intermediate in the total mechanosynthesis of Pitavastatin (B1663618), a drug used to lower cholesterol. rsc.orgresearchgate.net This highlights the role of the this compound structure as a key building block in the efficient and sustainable manufacturing of valuable medicines. rsc.org

Furthermore, the core structure is used in the development of fluorescent probes for live-cell imaging, leveraging the inherent photophysical properties of the quinoline scaffold which can be fine-tuned by substituents like the fluorophenyl group. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-12-7-5-11(6-8-12)13-9-10-17-15-4-2-1-3-14(13)15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOXKPBLTFXOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 4 4 Fluorophenyl Quinoline and Its Derivatives

Classical Approaches to 4-(4-Fluorophenyl)quinoline Core Synthesis

Classical synthetic routes to the quinoline (B57606) scaffold have been established for over a century and often form the basis for more modern adaptations. These methods typically involve the condensation and subsequent cyclization of aniline-based precursors.

Traditional syntheses of 4-arylquinolines, including this compound, often involve multi-step sequences that build the quinoline core from simpler aromatic precursors. Well-established named reactions provide the framework for these syntheses.

Friedländer Synthesis : This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). du.edu.eg For the synthesis of a 4-arylquinoline, a 2-aminoaryl ketone would be the precursor of choice. du.edu.eg The reaction is typically catalyzed by acids or bases. du.edu.egnih.gov Although effective, this method can face challenges with regioselectivity when using unsymmetrical ketones. nih.gov

Combes Synthesis : The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the reaction of an aniline (B41778) with a β-diketone. nih.goviipseries.org

Doebner-von Miller Reaction : This reaction is a flexible method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.gov The α,β-unsaturated carbonyl compound can be generated in situ, for instance, from the dehydration of glycerol (B35011) as seen in the Skraup reaction. nih.govpharmaguideline.com

These traditional pathways, while foundational, can sometimes be limited by harsh reaction conditions, such as high temperatures and the use of strong acids, and may result in moderate yields. du.edu.eg

The key step in most quinoline syntheses is the cyclization reaction that forms the pyridine (B92270) ring fused to the initial benzene (B151609) ring.

The Gould-Jacobs reaction is a significant pathway for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones), which can be further modified to yield other 4-substituted quinolines. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester intermediate. wikipedia.orgmdpi.com The high temperatures required for this electrocyclization, often exceeding 250 °C, are a notable characteristic of this method. mdpi.comd-nb.info The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to give the 4-hydroxyquinoline. wikipedia.org Microwave-assisted variations of the Gould-Jacobs reaction have been developed to reduce reaction times and potentially improve yields. asianpubs.org

Table 1: Gould-Jacobs Reaction Conditions and Outcomes

| Entry | Temperature (°C) | Time (min) | Product Yield (%) | Reference |

| 1 | 250 | 30 | 1 | ablelab.eu |

| 2 | 300 | 10 | 37 | ablelab.eu |

| 3 | 250 | 60 | 6 | ablelab.eu |

| 4 | 300 | 30 | 28 | ablelab.eu |

| 5 | 320 | 5 | 47 | ablelab.eu |

The synthesis of quinolines bearing a fluorine atom on the benzene ring inherently requires the use of a correspondingly substituted aniline precursor. For example, 4-fluoroaniline (B128567) can be used in various classical quinoline syntheses to produce 6-fluoroquinoline (B108479) derivatives.

In the context of the Gould-Jacobs reaction, employing a substituted aniline like 4-fluoroaniline would lead to the formation of a 6-fluoro-4-hydroxyquinoline (B1304773) core. wikipedia.orgmdpi.com Similarly, in the Skraup or Doebner-von Miller syntheses, 4-fluoroaniline would react with glycerol or α,β-unsaturated carbonyl compounds, respectively, to yield 6-fluoroquinolines. nih.gov The regioselectivity of the cyclization is a critical factor, especially with asymmetrically substituted anilines, as it can lead to a mixture of isomeric products. mdpi.com

Heating under reflux is a ubiquitous technique in classical organic synthesis and is central to many quinoline formation reactions that require elevated temperatures for extended periods. The choice of solvent is critical as it determines the reaction temperature.

For instance, the Friedländer synthesis can be carried out by refluxing reactants in an aqueous or alcoholic solution. du.edu.eg More thermally demanding cyclizations, such as those in the Conrad-Limpach and Gould-Jacobs reactions, often require high-boiling point solvents. mdpi.comresearchgate.net A two-step, one-pot strategy for quinolin-4-ones involves reacting anilines and β-ketoesters in diphenyl ether, first at 90°C and then at 220°C. researchgate.net Toluene is another common solvent used for refluxing, often in the presence of an acid catalyst. researchgate.net These high-temperature conditions facilitate the necessary condensation and intramolecular cyclization steps.

To overcome the limitations of classical methods, which often require harsh conditions, catalytic strategies have been developed to facilitate the cyclization step under milder conditions and with greater efficiency. du.edu.egacs.org

Acid Catalysis : Both Brønsted and Lewis acids are commonly used to catalyze quinoline synthesis. The Friedländer procedure, for example, can be improved by using catalytic amounts of strong acids like concentrated sulfuric acid or hydrochloric acid. du.edu.eg Lewis acids, such as zinc triflate (Zn(OTf)₂), have also been employed as recyclable catalysts for the cyclization reaction in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate. google.com

Transition-Metal Catalysis : In recent decades, transition-metal catalysis has emerged as a powerful tool for synthesizing quinolines. These methods often involve C-H activation and oxidative annulation, providing highly efficient and atom-economical routes. organic-chemistry.orgmdpi.com

Palladium Catalysis : Palladium catalysts are used in cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce aryl substituents onto a pre-formed quinoline core. nih.gov

Copper Catalysis : Copper-catalyzed methods have been developed for the synthesis of quinoline derivatives through tandem annulation of alkynyl imines or via decarboxylative cascade cyclizations. organic-chemistry.org

Cobalt Catalysis : Cobalt complexes can catalyze the direct synthesis of quinolines from simple anilines and alkynes through C-H activation, using dimethyl sulfoxide (B87167) (DMSO) as a C1 building block. organic-chemistry.org

Other Metals : Catalysts based on iron, manganese, gold, and nickel have also been reported for various quinoline syntheses, including cross-coupling and dehydrogenative cyclization reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

These catalytic approaches represent a significant advancement, offering milder reaction conditions, broader substrate scope, and improved yields compared to many traditional methods. acs.orgmdpi.com

Table 2: Examples of Catalytic Systems in Quinoline Synthesis

| Catalyst System | Reaction Type | Precursors | Reference |

| Palladium | Suzuki/Heck Coupling | 4-hydroxyquinolin-2(1H)-ones | nih.gov |

| Yb(OTf)₃ | Not specified | Not specified | organic-chemistry.org |

| Copper | Tandem Annulation | Alkynyl imines, diazo compounds | organic-chemistry.org |

| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | 2-aminoaryl alcohols, ketones | organic-chemistry.org |

| K₂S₂O₈ (promoter) | Oxidative Annulation | Anilines, aryl ketones, DMSO | organic-chemistry.orgmdpi.com |

| Zn(OTf)₂ | Cyclization | 2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxopropionate | google.com |

| Au(I) | Intramolecular Hydroarylation | N-propargylanilines | researchgate.net |

Cyclization Reactions in Quinoline Framework Construction

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the development of methodologies that are not only efficient but also environmentally benign. In the context of this compound synthesis, this has led to the exploration of mechanochemical methods and the refinement of palladium-catalyzed cross-coupling reactions. These approaches represent a significant step forward from traditional synthetic protocols, which often rely on harsh reaction conditions and generate substantial waste.

Mechanochemical Total Synthesis Methods

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a paradigm shift in the synthesis of complex molecules by minimizing or eliminating the need for bulk solvents. This solvent-free approach is particularly attractive for industrial applications, where waste reduction and operational simplicity are paramount. A notable example is the three-step total mechanochemical synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, a key intermediate of Pitavastatin (B1663618). researchgate.netresearchgate.net This process integrates several advanced mechanochemical techniques, each demonstrating high efficiency and potential for large-scale production. researchgate.netresearchgate.net

The initial step in the mechanochemical synthesis involves the formation of the this compound core via a Suzuki-Miyaura coupling reaction. This is achieved through a twin-screw extruder, a technique that allows for continuous processing and excellent control over reaction parameters. The reaction couples a halo-quinoline, such as 4-bromoquinoline (B50189), with 4-fluorophenylboronic acid. researchgate.net

The process typically utilizes a palladium catalyst and a base, with the mechanical forces generated in the extruder facilitating the reaction in the absence of a solvent. researchgate.net This method has been shown to be highly efficient, proceeding to completion in a short period. researchgate.net

Table 1: Mechanochemical Extrusive Suzuki-Miyaura Coupling of 4-bromoquinoline with 4-fluorophenylboronic acid researchgate.net

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Grinding Auxiliary | Conditions | Yield (%) |

| 1 | 4-bromoquinoline | 4-fluorophenylboronic acid | Pd(OAc)₂ | K₃PO₄ | NaCl | Mixer Mill (30 Hz, 30 min) | >99 |

Following the formation of the this compound scaffold, the subsequent functionalization can be achieved through a mechanochemical Minisci C-H alkylation. This reaction allows for the direct introduction of alkyl groups onto the quinoline ring, a transformation that is often challenging to achieve selectively using traditional methods. In the synthesis of the Pitavastatin intermediate, this step involves the alkylation of this compound with a cyclopropyl (B3062369) group. researchgate.net

This one-pot reaction is typically carried out in a ball mill, where the mechanical energy facilitates the radical-mediated process. The versatility of the Minisci reaction under mechanochemical conditions has been explored, demonstrating its applicability to a range of substrates, including various drug-relevant molecules and natural products. researchgate.net

Table 2: Mechanochemical Minisci C-H Alkylation of this compound researchgate.net

| Entry | Substrate | Alkylating Agent | Initiator | Additive | Conditions | Product | Yield (%) |

| 1 | This compound | Bromocyclopropane | K₂S₂O₈ | TFA | Ball Mill | 2-cyclopropyl-4-(4-fluorophenyl)quinoline | 91 |

The final step in the mechanochemical sequence to the Pitavastatin intermediate is an extrusive oxidation Heck coupling. This reaction introduces an acrylaldehyde moiety at the 3-position of the quinoline ring. Similar to the Suzuki-Miyaura coupling, this step is performed using a twin-screw extruder, highlighting the adaptability of this technology for different reaction types. researchgate.net

The mechanochemical oxidative Heck reaction provides a direct and efficient means of vinylation, avoiding the need for pre-functionalized starting materials and minimizing waste. researchgate.net

Table 3: Mechanochemical Oxidative Heck Reaction researchgate.net

| Entry | Substrate | Olefin | Catalyst | Oxidant | Conditions | Product | Yield (%) |

| 1 | 2-cyclopropyl-4-(4-fluorophenyl)quinoline | Acrolein | Pd(OAc)₂ | Ag₂O | Extruder | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde | 85 |

A significant advantage of mechanochemical synthesis, particularly when utilizing extrusion technologies, is its inherent scalability. The continuous nature of twin-screw extrusion allows for the production of large quantities of material in a controlled and efficient manner. researchgate.netresearchgate.net The total mechanochemical synthesis of the Pitavastatin intermediate has been demonstrated on a gram scale, showcasing its potential for industrial implementation. researchgate.netresearchgate.net

The efficiency of these processes is marked by high yields at each step, minimal solvent use, and simplified workup procedures. These factors contribute to a more sustainable and cost-effective manufacturing process compared to traditional batch solution-phase chemistry. researchgate.netresearchgate.net The use of resonant acoustic mixing (RAM) has also been shown to be a scalable mechanochemical method for quinoline synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the synthesis of 4-arylquinolines, including this compound. These reactions, such as the Suzuki-Miyaura and Heck couplings, provide versatile and reliable methods for the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction, in particular, is widely used for the synthesis of 4-arylquinolines. This reaction typically involves the coupling of a haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts, ligands, and reaction conditions have been developed to optimize the synthesis of diversely substituted quinolines. nih.govresearchgate.net

The Heck reaction offers an alternative route for the arylation of quinolines or the introduction of vinyl groups. This can be achieved through the coupling of a haloquinoline with an alkene or via an oxidative Heck reaction of a quinoline with an arylboronic acid. google.comorganic-chemistry.org These reactions provide access to a wide range of functionalized quinoline derivatives. mdpi.comnih.govresearchgate.net

Table 4: Examples of Palladium-Catalyzed Synthesis of 4-Arylquinoline Derivatives

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | 4-chloroquinoline (B167314) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux | 4-phenylquinoline (B1297854) | 85 | researchgate.net |

| 2 | 4-bromoquinoline | 4-fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 °C | This compound | 92 | nih.gov |

| 3 | 2-bromoaniline | Allyl alcohol | [Pd(allyl)Cl]₂ | Acetic acid | DMF | 100 °C | 2-methylquinoline | 78 | mdpi.com |

| 4 | Quinoline | Phenylboronic acid | Pd(OAc)₂ | Ag₂CO₃ | Benzene | 130 °C | 2-phenylquinoline (B181262) | 56 | nih.gov |

Suzuki-Miyaura Cross-Coupling in Quinoline Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly effective for synthesizing 4-arylquinolines by coupling a 4-haloquinoline (typically chloro-, bromo-, or iodoquinoline) with an appropriate arylboronic acid. The synthesis of this compound can be efficiently achieved by reacting a 4-chloroquinoline derivative with 4-fluorophenylboronic acid. researchgate.net

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the haloquinoline, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with common systems including catalysts like Dichlorobis(triphenylphosphine)palladium(II) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([dppf]PdCl₂), and bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvent mixtures like 1,4-dioxane and water. researchgate.netnih.gov

| Entry | Haloquinoline | Boronic Acid | Catalyst | Base | Solvent | Yield |

| 1 | 4-Chloroquinoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good |

| 2 | 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | 4-Fluorophenylboronic acid | [dppf]PdCl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | High |

This table presents representative conditions for the Suzuki-Miyaura cross-coupling reaction to form 4-arylquinoline derivatives. Specific yields are dependent on the full substrate scope and reaction scale. researchgate.netnih.gov

One-Pot Reaction Strategies for Substituted Quinoline Formation

One-pot multi-component reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and operational simplicity, as they reduce the need for intermediate purification steps. nih.gov Several one-pot strategies, such as the Friedländer, Doebner-von Miller, and Pfitzinger reactions, provide access to the quinoline scaffold.

A notable example is a one-pot, three-component synthesis of 2-amino-4-phenyl quinoline derivatives. This method involves the reaction of a substituted benzaldehyde, malononitrile, and an aminophenol, catalyzed by ammonium (B1175870) acetate. When 4-fluorobenzaldehyde (B137897) is used as a reactant, this reaction provides a direct route to derivatives of the this compound scaffold. The reaction proceeds smoothly under mild conditions, accommodating a variety of functional groups on the aldehyde component. nih.gov For instance, aldehydes bearing both electron-withdrawing groups (e.g., -NO₂, -Cl, -F) and electron-donating groups (e.g., -OCH₃, -CH₃) react efficiently to furnish the corresponding quinoline products in good to excellent yields. nih.gov

| Aldehyde Substituent (R) | Product | Yield (%) |

| H | 2-Amino-7-hydroxy-4-phenyl-1,2-dihydroquinoline-3-carbonitrile | 90% |

| 4-OCH₃ | 2-Amino-7-hydroxy-4-(4-methoxyphenyl)-1,2-dihydroquinoline-3-carbonitrile | 97% |

| 4-NO₂ | 2-Amino-7-hydroxy-4-(4-nitrophenyl)-1,2-dihydroquinoline-3-carbonitrile | 85% |

| 4-F | 2-Amino-4-(4-fluorophenyl)-7-hydroxy-1,2-dihydroquinoline-3-carbonitrile | 95% |

| 4-Cl | 2-Amino-4-(4-chlorophenyl)-7-hydroxy-1,2-dihydroquinoline-3-carbonitrile | 92% |

This table showcases the versatility of the one-pot, three-component reaction for synthesizing various 4-arylquinoline derivatives by changing the substituted aldehyde. nih.gov

Reduction Methodologies for Functional Group Transformation

Selective reduction of functional groups is a critical tool for the structural modification of the this compound scaffold. These transformations enable the conversion of one functional group into another, providing access to a wider range of derivatives with different chemical properties.

Ester Carbonyl Reduction to Hydroxyl Groups

The reduction of an ester functional group on the quinoline ring to a primary alcohol is a common and important transformation. This conversion typically requires a strong reducing agent due to the relative stability of the ester carbonyl. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, as it is potent enough to reduce esters and carboxylic acids to 1º alcohols. libretexts.orglibretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for this transformation under standard conditions. libretexts.org

The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the ester carbonyl carbon. This process occurs twice, first displacing the alkoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. The final product is obtained after a careful aqueous workup to quench the reaction and hydrolyze the resulting aluminum alkoxide salts. libretexts.org This methodology allows for the synthesis of quinolinyl-methanol derivatives, which can serve as versatile intermediates for further functionalization.

Raney-Nickel Mediated Reductions

Raney-Nickel is a fine-grained, porous nickel catalyst widely used for hydrogenation reactions in organic synthesis. wikipedia.org It is particularly effective for the reduction of various functional groups, including the conversion of nitro compounds to primary amines. erowid.org

A key advantage of using Raney-Nickel is its chemoselectivity. For instance, it allows for the selective reduction of a nitro group in the presence of other reducible or sensitive functionalities, such as aromatic halogens (like the fluorine atom in this compound), carbonyls, and nitriles. erowid.orgcommonorganicchemistry.com This makes it a valuable tool for synthesizing aminoquinoline derivatives from their nitro precursors without disturbing other parts of the molecule. The reduction is typically carried out under a hydrogen atmosphere or by using a hydrogen donor like formic acid or hydrazine. erowid.orgwikipedia.org This method is noted for its mild reaction conditions, high yields, and operational simplicity. erowid.org

Derivatization Strategies for this compound Scaffold

Once the core this compound structure is assembled, further derivatization allows for the exploration of its chemical space and the fine-tuning of its properties. The introduction and subsequent modification of a carboxylic acid group is a common and powerful strategy.

Carboxylic Acid Derivatization and Modifications

A carboxylic acid group, often introduced at the C2 or C4 position of the quinoline ring, serves as a versatile synthetic handle for a wide array of modifications. The synthesis of these quinoline carboxylic acid precursors can be achieved through classic name reactions like the Pfitzinger or Doebner reactions. ui.ac.idnih.gov The Pfitzinger reaction, for example, involves the condensation of an isatin (B1672199) derivative with a carbonyl compound to yield a quinoline-4-carboxylic acid. ui.ac.id

Once installed, the carboxylic acid can be readily converted into other functional groups. Common derivatization strategies include:

Esterification: Conversion to esters can be achieved under various conditions, such as Fischer-Speier esterification (acid-catalyzed reaction with an alcohol), or by reaction with alkylating agents like methyl iodide in the presence of a base (e.g., cesium carbonate). nih.gov

Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically mediated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole).

These derivatization reactions significantly expand the library of accessible compounds based on the this compound scaffold, enabling the synthesis of molecules with diverse structures and functionalities. rsc.org

Esterification Reactions

The esterification of quinoline carboxylic acids is a fundamental transformation for producing derivatives with altered solubility, reactivity, and biological activity. In the context of 2-aryl-quinoline-4-carboxylic acids, a class of compounds structurally related to this compound, esterification is a common step in synthetic sequences. For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be converted to its corresponding ester by heating in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent. rsc.org This classic Fischer esterification method is widely applicable to various substituted quinoline-4-carboxylic acids.

Another approach involves the use of coupling agents. For example, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been achieved via acid-base coupling reactions, a methodology that can be adapted for ester formation. semanticscholar.org These reactions typically employ coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base.

Furthermore, a three-component synthesis of quinoline-4-carboxylic acids has been developed, which can be modified to directly yield quinoline esters. When methyl pyruvate (B1213749) is used instead of pyruvic acid in this reaction, the corresponding quinoline ester is obtained in high yield, demonstrating a streamlined approach to these derivatives. nih.gov

Table 1: Examples of Esterification Reactions of Quinoline Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Absolute ethanol, conc. H₂SO₄, heat | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | rsc.org |

| 6-Iodoquinoline-4-carboxylic acid | Amine, HBTU, HOBt, DIPEA, DMF, RT | 6-Iodo-N-(substituted)quinoline-4-carboxamide | semanticscholar.org |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, is a key reaction for modifying the quinoline scaffold. Research on 2-phenylquinoline-4-carboxylic acids has shown that these compounds can undergo photochemical reduction and decarboxylation. acs.orgacs.org This process typically involves irradiation of the carboxylic acid, leading to the removal of the CO₂ group and the formation of the corresponding 2-phenylquinoline.

A review on the synthesis of quinoline-4-carboxylic acids also mentions the decarboxylation of these acids to produce various quinoline derivatives. For example, the decarboxylation of 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines has been reported. researchgate.net

Nucleophilic Substitution Reactions at the Fluorine-Bearing Phenyl Ring

Nucleophilic aromatic substitution (SNAr) on non-activated aryl fluorides, such as the fluorine atom in the 4-fluorophenyl group of this compound, is a challenging but valuable transformation for introducing new functional groups. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). wikipedia.orglibretexts.org In the absence of such activating groups, forcing conditions are often required.

While specific examples of nucleophilic substitution on the this compound molecule itself are not extensively documented in the provided search results, the general principles of SNAr on non-activated aryl fluorides are relevant. Recent studies have shown that such reactions can be achieved with amide enolates under relatively mild conditions. rsc.org These reactions are believed to proceed through a concerted SNAr pathway. This suggests that with the appropriate choice of a strong nucleophile and optimized reaction conditions, the fluorine atom on the phenyl ring of this compound could potentially be displaced.

The reactivity of the quinoline ring itself can influence the feasibility of this reaction. The electron-withdrawing nature of the quinoline ring system may provide some activation to the attached phenyl ring, making it more susceptible to nucleophilic attack than a simple fluorobenzene (B45895) molecule.

Introduction of Diverse Substituents via Specific Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a variety of substituents onto the quinoline core. By starting with a halogenated this compound, various functional groups can be installed.

Cyclopropane-Bearing Moieties

The introduction of a cyclopropyl group onto the quinoline scaffold can be achieved through various synthetic strategies. While direct coupling of a cyclopropyl group to a pre-formed this compound is not explicitly detailed, the synthesis of derivatives such as 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (B571519) highlights the presence of this moiety in complex quinoline structures. acs.org The synthesis of such compounds often starts from precursors like ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.

Ethynyl (B1212043) Substituents

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the introduction of ethynyl substituents onto a quinoline ring. For this to be applied to this compound, a halo-substituted derivative, such as 4-chloro- or 4-bromo-4-(4-fluorophenyl)quinoline, would be required as a starting material.

The general conditions for a Sonogashira coupling involve a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. libretexts.org Modified, copper-free Sonogashira protocols have also been developed and successfully applied to the functionalization of quinoline moieties. researchgate.net For instance, the coupling of a terminal alkyne with a haloquinoline can be achieved in the presence of a palladium catalyst and a base in a suitable solvent. The regioselectivity of the Sonogashira coupling on di-substituted quinolines has been studied, showing that the reaction preferentially occurs at the more reactive halide position. libretexts.org

Table 2: General Conditions for Sonogashira Coupling of Halo-Quinolines

| Halo-Quinoline | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst | Amine | Various | wikipedia.org |

| 4-(7-chloroquinolin-4-yl)morpholine | Phenyl acetylene | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane | researchgate.net |

Aryl Group Incorporations

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide, and it is extensively used for the synthesis of biaryl compounds. rsc.org This reaction can be employed to introduce additional aryl groups onto the this compound scaffold.

The synthesis of various arylated quinolines has been successfully achieved using Suzuki-Miyaura coupling. For example, the reaction of 4-chloro quinoline derivatives with different aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), yields the corresponding 4-arylquinolines. researchgate.net This methodology has also been applied to the synthesis of substituted phenyl quinolines from bromo- and dibromoquinolines. researchgate.net The synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes through a Suzuki-Miyaura cross-coupling further demonstrates the utility of this reaction in creating complex quinoline-based structures. nih.gov

Table 3: Examples of Suzuki-Miyaura Coupling for Aryl Group Incorporation

| Halo-Substituted Precursor | Boronic Acid | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Chloro quinoline derivatives | Aryl boronic acids | Tetrakis(triphenylphosphine)palladium(0) | 4-Arylquinoline derivatives | researchgate.net |

| 6-Bromo- and 6,8-dibromo-quinolines | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 6-Aryl- and 6,8-diaryl-quinolines | researchgate.net |

Computational Chemistry Applications in 4 4 Fluorophenyl Quinoline Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the forefront of computational studies on 4-(4-Fluorophenyl)quinoline, offering a theoretical lens to examine its intrinsic properties. These calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of many-body systems, such as atoms and molecules rsc.org. It has been successfully applied to study various quinoline (B57606) derivatives, providing a balance between accuracy and computational cost rsc.orgresearchgate.net. DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to ensure reliable results rsc.orgresearchgate.netresearchgate.net.

A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, which corresponds to the most stable structure of this compound. The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-C bond lengths (quinoline) | 1.37 - 1.43 Å |

| C-N bond lengths (quinoline) | 1.32 - 1.38 Å |

| C-C bond lengths (phenyl) | 1.39 - 1.41 Å |

| C-F bond length | ~1.35 Å |

| C-C bond length (inter-ring) | ~1.48 Å |

Note: The values in this table are illustrative and based on typical values for similar aromatic systems and related computational studies, as direct published data for this compound is not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability nih.govemerginginvestigators.org.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO emerginginvestigators.org. For quinoline derivatives, this energy gap is a significant parameter in assessing their potential applications uantwerpen.be. In a related compound, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine, the calculated HOMO-LUMO gap is around 4.8 eV, indicating significant stability nih.govuantwerpen.be. The parent quinoline molecule has a calculated HOMO-LUMO gap of approximately 4.83 eV scirp.org. It is anticipated that this compound would also possess a relatively large energy gap, reflecting its aromatic stability.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.7 |

Note: These values are estimations based on computational data for structurally similar molecules and are presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior mdpi.comchemrxiv.org. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack researchgate.net.

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for electrophilic interactions nih.gov. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. The MEP analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns mdpi.comnih.gov.

DFT and its time-dependent extension (TD-DFT) can be employed to predict the electronic and optical properties of molecules, such as their absorption spectra rsc.org. The electronic transitions, particularly the HOMO to LUMO transition, are fundamental to the molecule's absorption of light. The energy of these transitions corresponds to the wavelengths of light the molecule can absorb.

The large HOMO-LUMO gap predicted for this compound suggests that its primary electronic absorption would occur in the ultraviolet region of the electromagnetic spectrum. Computational studies on similar quinoline derivatives have shown that TD-DFT calculations can accurately predict their absorption spectra rsc.orgrsc.org. These calculations can also provide insights into other properties like polarizability and hyperpolarizability, which are relevant for nonlinear optical applications rsc.org.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies nih.govnih.gov. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands nih.govmdpi.com.

For this compound, the vibrational analysis would reveal characteristic frequencies for the stretching and bending modes of the C-H, C-C, C-N, and C-F bonds within the molecule. The calculated vibrational spectrum would be a valuable tool for the structural characterization of this compound researchgate.net.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretching | 3000 - 3100 |

| Aromatic C=C stretching | 1400 - 1600 |

| C-N stretching (quinoline) | 1300 - 1400 |

| C-F stretching | 1200 - 1250 |

Note: This table presents expected frequency ranges for the characteristic vibrational modes of this compound based on general spectroscopic data for aromatic and heterocyclic compounds.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that meets the specified requirements for detailed, scientifically accurate data across all the requested computational chemistry subsections.

The primary reason is the lack of published research data for this specific chemical compound. While computational studies and crystal structure analyses have been conducted on various derivatives of quinoline, including some that feature the 4-fluorophenyl group, the exact parent compound "this compound" does not have readily available data for the following mandated sections:

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra: No specific calculated electronic transition data was found.

Natural Bonding Orbital (NBO) Analysis: There are no published stabilization energies or detailed donor-acceptor interaction tables for this molecule.

Non-Linear Optical (NLO) Property Investigations: Specific hyperpolarizability values have not been reported.

Hirshfeld Surface Analysis: A crystal structure for this compound does not appear to be publicly available, which is a prerequisite for this analysis. Therefore, no data on contact percentages exists.

Hydrogen Bonding and Pi-Pi Stacking: Without a determined crystal structure, a specific characterization of the intermolecular interactions is not possible.

To generate the requested article with "thorough, informative, and scientifically accurate content" and "detailed research findings" including data tables would require fabricating data, which would violate the core principles of scientific accuracy. Using data from related but distinct derivatives would violate the strict instruction to focus "solely on the chemical Compound 'this compound'".

Therefore, the article cannot be generated as requested due to the absence of the necessary source material in the scientific domain.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the research of this compound and its derivatives, molecular docking is a pivotal tool for understanding potential therapeutic applications by modeling interactions with biological targets.

Prediction of Binding Modes and Affinities

Computational docking studies are frequently employed to predict how quinoline-based ligands, including those with a 4-fluorophenyl moiety, will bind to the active site of a target protein and to estimate the strength of this binding, known as binding affinity. These predictions are crucial in early-stage drug discovery for prioritizing compounds for synthesis and further testing.

For instance, in a study investigating halogenated quinoline derivatives as potential inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases, docking studies revealed strong binding affinities. nih.gov A derivative, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, demonstrated a binding score of -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B. nih.gov These values surpassed those of the reference drugs, indicating a potentially higher inhibitory activity. nih.gov

Similarly, various studies on other quinoline derivatives have shown promising binding affinities against a range of biological targets. Docking simulations of quinoline-based compounds against the HIV reverse transcriptase enzyme have identified derivatives with high affinity, with one compound showing a docking score of -10.67. nih.gov Other research has explored the binding of thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a, reporting binding affinities between -5.3 and -6.1 Kcal/mol. nih.gov These computational predictions of binding scores help to rank and identify the most promising candidates for specific therapeutic targets.

| Quinoline Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Halogenated Quinoline Schiff Base | MAO-A | -7.24 |

| Halogenated Quinoline Schiff Base | MAO-B | -8.37 |

| Quinoline-Pyrimidine Derivative | HIV Reverse Transcriptase | -10.67 |

| Thiopyrano[2,3-b]quinoline Derivative | Anticancer Peptide CB1a | -6.1 |

| 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivative | S. aureus DNA Gyrase | -7.73 |

Characterization of Non-Covalent and Hydrogen Bonding Interactions

Beyond predicting binding energy, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-target complex. These are predominantly non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.com

Computational studies on fluorinated quinoline derivatives have successfully characterized a variety of these interactions. For example, the crystal structure analysis of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, supported by computational work, revealed stabilization through intramolecular N–H···N hydrogen bonds, C–H···F interactions, and π···π interactions. tandfonline.com Hirshfeld surface analysis further confirmed that the crystal packing is dominated by H···H and H···F contacts. tandfonline.com

In docking studies of a quinoline Schiff base with MAO enzymes, intermolecular C–H···N hydrogen bonding was identified in the crystal packing. nih.gov Similarly, research on 4-anilino-5-fluoroquinazolines, a related scaffold, used a combination of NMR spectroscopy and DFT calculations to characterize a weak but significant intramolecular N−H···F hydrogen bond. nih.gov The ability to computationally model these specific interactions is vital for understanding the structural basis of a ligand's activity and for guiding rational drug design to enhance these interactions.

| Interaction Type | Description | Example Compound Class |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O, F). | 4-Anilino-5-fluoroquinazolines (N-H···F) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 6-Amino-2-(4-fluorophenyl)quinoline |

| C-H···F Interactions | A weak form of hydrogen bond where a C-H bond acts as the donor. | 6-Amino-2-(4-fluorophenyl)quinoline |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | 1,4-Quinone-Quinoline Hybrids |

Computational Insights into Enzyme Active Site Binding

Molecular docking allows researchers to visualize and analyze how a ligand like this compound fits into the three-dimensional structure of an enzyme's active site. This provides a mechanistic hypothesis for the compound's biological activity.

For example, docking studies of 1,4-quinone-quinoline hybrids with the enzyme DT-diaphorase (NQO1) showed that the ligands are localized within a hydrophobic matrix of the active site. mdpi.com Specifically, the 1,4-quinolinedione part of the molecule is positioned near the FAD cofactor and the side chains of key aromatic amino acid residues, including Tyr128, Trp105, and Phe178. mdpi.com This precise positioning is critical for the molecule's function as a substrate for the enzyme.

Computational predictions can also suggest potential activities for novel compounds. DFT calculations predicted that 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline is a likely inhibitor of several enzyme families, including G protein-coupled receptors, kinases, oxidoreductases, and proteases. tandfonline.com Such computational insights are invaluable for directing experimental validation and exploring the full therapeutic potential of quinoline derivatives. nih.gov

Conformational Analysis using Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound to identify low-energy, biologically relevant shapes. researchgate.net

Comparison of Calculated and Experimental Structures

A common practice in computational chemistry is to compare theoretically calculated molecular structures with experimentally determined ones, typically obtained from X-ray crystallography. This comparison helps to validate the computational methods and provides insights into how intermolecular forces in a crystal might influence a molecule's shape compared to its state in the gas phase or in solution. nih.gov

Discrepancies can arise because computational methods often calculate the geometry of an isolated molecule in the gas phase, representing its intrinsic, lowest-energy conformation. researchgate.net In contrast, an experimental crystal structure reflects a conformation influenced by crystal packing forces and intermolecular interactions within the solid state. researchgate.netnih.gov For example, geometry optimization of a complex benzo[g]pyrimido[4,5-b]quinoline derivative using DFT (B3LYP functional) established the ground state energy and structure, which was then compared with X-ray diffraction data to confirm its features. mdpi.com Research has shown that while there is often a reasonable correlation between calculated and experimental geometries, deviations can be significant, particularly for molecules with many rotatable bonds. researchgate.netchemrxiv.org

Identification of Preferred Conformations

For many molecules, an experimental crystal structure is not available. In these cases, computational methods are the primary means of identifying the most stable or "preferred" conformations. By systematically rotating single bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. The low-energy points on this surface correspond to the most likely conformations the molecule will adopt.

This type of analysis is critical for understanding structure-activity relationships. In a study on the dopamine (B1211576) receptor antagonist tefludazine, which contains a fluorophenyl group, conformational analysis using molecular mechanics was employed to identify the specific conformation responsible for its biological activity. nih.gov The study concluded that the active conformation at the dopamine receptor was different from the conformation observed in the crystal structure, highlighting that the lowest-energy solid-state structure is not always the biologically active one. nih.gov By exploring the full range of accessible conformations, computational analysis can deduce the specific three-dimensional shape required for a molecule to bind to its biological target, providing a crucial guide for the design of new and more potent therapeutic agents. researchgate.net

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl Quinoline Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 4-(4-fluorophenyl)quinoline derivatives can be significantly altered by modifying substituents on both the fluorophenyl ring and the quinoline (B57606) core. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.

The presence of a fluorine atom on the phenyl ring is a common strategy in drug design due to its unique properties. chimia.chresearchgate.net Fluorine is the most electronegative element, yet it has a small van der Waals radius, allowing it to act as a bioisostere of a hydrogen atom with minimal steric impact. researchgate.net

The incorporation of fluorine into a molecule can have profound effects on its properties. chimia.chchimia.ch The carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond, which often increases the metabolic stability of the compound by making it more resistant to enzymatic degradation. chimia.chwikipedia.org This enhanced stability can lead to a longer biological half-life. wikipedia.org

Furthermore, the substitution of hydrogen with fluorine typically increases lipophilicity, which can enhance the passive diffusion of the compound across cellular membranes. researchgate.netwikipedia.org The high electronegativity of fluorine can also alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein, thereby increasing binding affinity and intrinsic activity. chimia.ch This modification can be critical for improving potency. chimia.chresearchgate.net

| Property | Impact of Fluorine Substitution | Consequence for Biological Activity |

|---|---|---|

| Metabolic Stability | Increased due to strong C-F bond | Longer half-life, prolonged duration of action. chimia.chwikipedia.org |

| Lipophilicity | Generally increased | Enhanced membrane permeability and bioavailability. researchgate.netwikipedia.org |

| Electronic Effects | Alters charge distribution due to high electronegativity | Can improve binding affinity to biological targets. chimia.ch |

The position of the halogen on the phenyl ring is a critical determinant of biological activity. In studies on 4-anilino-quinazoline derivatives, which share a similar structural motif, the para-substitution of the phenyl moiety with various electron-withdrawing groups (EWGs) like -F, -Cl, and -Br led to higher inhibitory activity compared to electron-donating groups (EDGs). mdpi.com This suggests that the electronic effect at the para position is crucial for interaction with the target, in this case, EGFR kinase.

In a different study on 7-phenyl-pyrroloquinolinones, the introduction of a fluorine atom at the 2 or 3-position of the 7-phenyl ring resulted in derivatives with potent cytotoxic activity. researchgate.net This indicates that for certain scaffolds and targets, halogenation at the ortho or meta positions can also be favorable.

| Scaffold | Substituent Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Anilino-quinazoline | para (4'-position) | Electron-Withdrawing Groups (-F, -Cl, -Br) | Higher inhibitory activity | mdpi.com |

| 4-Anilino-quinazoline | para (4'-position) | Electron-Donating Groups (-CH₃, -OCH₃) | Lower inhibitory activity | mdpi.com |

| 7-Phenyl-pyrroloquinolinone | ortho (2'-position) | Fluorine | Potent cytotoxicity | researchgate.net |

| 7-Phenyl-pyrroloquinolinone | meta (3'-position) | Fluorine | Potent cytotoxicity | researchgate.net |

The quinoline ring itself offers multiple positions for substitution, allowing for fine-tuning of a compound's biological activity. Positions 2, 3, and 4 have been identified as particularly important in various SAR studies.

Substituents at the C-2 and C-3 positions of the quinoline ring can significantly influence the potency and selectivity of the molecule. For instance, SAR studies of quinoline-imidazole hybrids against malaria revealed that the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at position-2 enhanced antimalarial activity, while an electron-withdrawing chlorine atom (-Cl) at the same position led to a loss of activity. rsc.org This highlights the importance of electronic properties at the C-2 position for this specific biological target.

The C-3 position has also been shown to be critical. In the development of selective alpha(2C)-adrenoceptor antagonists, a key finding was the absolute requirement for a substituent at the 3-position of the quinoline ring for potent activity. nih.gov Derivatives lacking a C-3 substituent were significantly less active.

| Position | Substituent | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 2 | -OCH₃ (Electron-donating) | Antimalarial | Enhanced activity | rsc.org |

| 2 | -Cl (Electron-withdrawing) | Antimalarial | Loss of activity | rsc.org |

| 3 | Various (e.g., -CH₂OH) | alpha(2C)-adrenoceptor antagonism | Essential for high potency | nih.gov |

The substituent at the C-4 position of the quinoline ring is pivotal and often forms key interactions with the biological target. While the parent compound has a 4-fluorophenyl group, many SAR studies explore replacing this group with others, such as amino, anilino, or hydroxyl functions, or using it as a base for further elaboration. ucsf.eduresearchgate.net

For antimalarial 4-aminoquinolines, the nature of the side chain at C-4 is a primary modulator of activity against drug-resistant strains. ucsf.edu A dialkylaminoalkyl side chain, particularly a 4-diethylaminomethyl butyl amino group, is considered optimal for activity. pharmacy180.com

In the context of anti-coronavirus agents based on a 2-phenylquinoline (B181262) scaffold, various basic side chains were attached to the C-4 position via an ether linkage. nih.govacs.org Among these, a piperidine (B6355638) moiety emerged as the most promising for potent antiviral activity. nih.govacs.org Furthermore, studies on MRP2 inhibitors showed that a carboxylic acid group at position 4 of the quinoline ring may be important for interaction with the protein. nih.gov

| C-4 Substituent Type | Example Group | Targeted Activity | SAR Finding | Reference |

|---|---|---|---|---|

| Amino (with side chain) | 4-diethylaminomethyl butyl amino | Antimalarial | Optimal for activity. pharmacy180.com | pharmacy180.com |

| Ether-linked basic side chain | Piperidine | Anti-coronavirus (SARS-CoV-2) | Promising for potent activity. nih.govacs.org | nih.govacs.org |

| Carboxylic Acid | -COOH | MRP2 Inhibition | Important for interaction with MRP2. nih.gov | nih.gov |

| Hydroxyl | -OH | Antimalarial | Serves as a synthetic precursor for 4-aminoquinolines. ucsf.eduresearchgate.net | ucsf.eduresearchgate.net |

Modifications on the Quinoline Ring System

Effects of Alkyl and Cyclopropyl (B3062369) Substituents

The introduction of alkyl and cyclopropyl groups onto the quinoline framework can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, thereby affecting its biological activity.

Research on 2-cyclopropyl-4-thiophenyl quinoline derivatives has demonstrated the importance of the cyclopropyl group at the C-2 position for potent HMG-CoA reductase inhibition. nih.gov Specifically, a series of mevalonolactone (B1676541) derivatives featuring a 2-cyclopropyl substituent were synthesized and evaluated. Compounds such as (4R,6S)-6-[(E)-2-(2-cyclopropyl-6-fluoro-4-(4-fluoro-thiophenyl)-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one showed inhibitory activity comparable to the statin drug, pitavastatin (B1663618). nih.gov This highlights that the compact, rigid structure of the cyclopropyl group at the C-2 position is well-tolerated and contributes favorably to binding with the enzyme. nih.gov

Similarly, alkyl substitutions on the quinolone nucleus have been shown to be essential for antibacterial activity. Lower alkyl groups such as ethyl and cyclopropyl at the N-1 position of the quinolone core are associated with greater potency. slideshare.net While this pertains to the broader quinolone class, the principle underscores the sensitivity of the quinoline scaffold to alkyl substitutions at specific positions.

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Cyclopropyl-4-thiophenyl quinolines | Cyclopropyl | C-2 | Potent HMG-CoA reductase inhibition | nih.gov |

| Quinolones | Lower alkyl (e.g., ethyl, cyclopropyl) | N-1 | Enhanced antibacterial potency | slideshare.net |

Heterocyclic Ring Incorporations (e.g., piperazine (B1678402), triazole, pyrazole)

The incorporation of additional heterocyclic rings is a common strategy to modulate the pharmacological profile of the quinoline core, often enhancing target interaction and improving pharmacokinetic properties.

Piperazine: The piperazine ring is a frequently utilized moiety. Its incorporation at the C-7 position of the quinolone nucleus is known to broaden the spectrum of antibacterial activity and increase intrinsic potency. nih.govyoutube.com In a series of novel quinoline-piperazine hybrids, compounds were synthesized where a piperazine ring was attached to the C-2 position of the quinoline. nih.gov These hybrids, further derivatized with sulfonamides and benzamides, were screened for antituberculosis properties. The results indicated that the piperazine moiety serves as a versatile linker to introduce additional pharmacophores that can significantly enhance biological activity. nih.gov

Triazole: Hybrid molecules combining quinoline and 1,2,3-triazole moieties have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.netnih.gov The triazole ring can act as a rigid linker or a pharmacophore itself, capable of forming hydrogen bonds and other interactions with biological targets. researchgate.net For instance, a series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety demonstrated potent antifungal activity, particularly against S. cerevisiae. nih.gov In another study, the SAR of quinazoline-triazole hybrids as cholinesterase inhibitors revealed that the nature of the substituent on the quinazoline (B50416) core, linked via the triazole, was critical for activity. researchgate.net

Pyrazole (B372694): The pyrazole moiety has also been successfully incorporated into the quinoline scaffold to generate compounds with significant biological potential. nih.govnih.gov Several series of quinoline derivatives bearing a pyrazole ring exhibited potent antibacterial and antifungal activities. One derivative, in particular, showed potency that was four-fold that of the standard drug amphotericin B against C. albicans. nih.gov This suggests that the pyrazole ring, when appropriately positioned and substituted, can confer substantial antimicrobial efficacy to the quinoline core.

| Incorporated Heterocycle | Position of Incorporation | Resulting Biological Activity | Reference |

|---|---|---|---|

| Piperazine | C-7 (on quinolone) | Broadened antibacterial spectrum | nih.govyoutube.com |

| Piperazine | C-2 (on quinoline) | Antituberculosis activity | nih.gov |

| 1,2,3-Triazole | Varied | Antifungal, antibacterial, cholinesterase inhibition | nih.govnih.govresearchgate.net |

| Pyrazole | Varied | Potent antibacterial and antifungal activities | nih.gov |

Impact of Linker Chains and Spacers

Linker chains and spacers play a critical role in connecting the this compound core to other functional groups or pharmacophores. The length, rigidity, and chemical nature of these linkers can profoundly affect the molecule's ability to adopt an optimal conformation for binding to its target.

Studies on various classes of biologically active molecules have established that linker length is a crucial parameter. For instance, in the design of PROteolysis TArgeting Chimeras (PROTACs), the efficacy was found to be significantly dependent on the length of the linker chain connecting an E3 ligase recognition motif and a target protein ligand. sigmaaldrich.com An optimal chain length of 16 atoms was identified in one study targeting the estrogen receptor. sigmaaldrich.com

In the context of quinoline derivatives, research on 4-aminoalcohol quinolines showed that the side chain length was more critical than stereochemistry for their antibacterial activity. nih.gov Similarly, in a series of morpholine-bearing quinoline derivatives designed as potential cholinesterase inhibitors, the nature of the carbon linkers connecting the morpholine (B109124) and phenylamino (B1219803) groups was influential on the inhibitory potency. nih.gov The SAR of 4-amino quinoline antimalarials also emphasizes the importance of a 2-5 carbon atom side chain between the nitrogen at the C-4 position and the terminal amino group for optimal activity. youtube.comyoutube.com The flexibility and length of this linker allow for proper positioning of the terminal basic group to interact with the target. youtube.com These findings collectively indicate that optimizing the linker component is a key aspect of designing potent quinoline-based therapeutic agents.

SAR Derived from Specific Biological Target Interactions

Kinase Inhibition SAR

Quinoline and its close analog, quinazoline, are well-established scaffolds for the development of kinase inhibitors, targeting enzymes that are often dysregulated in cancer. nih.govnih.govarabjchem.org

The 4-anilinoquinazoline (B1210976) framework is a classic example, forming the basis of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). mdpi.com SAR studies reveal that the quinazoline core acts as a scaffold that mimics the adenine (B156593) region of ATP, binding to the hinge region of the kinase domain. The aniline (B41778) group at the C-4 position typically projects into a hydrophobic pocket, and substitutions on this ring are crucial for potency and selectivity. mdpi.com For example, small, hydrophobic substituents are often preferred.

For quinoline derivatives targeting VEGFR-2, SAR analysis has shown that substitutions at various positions can modulate activity. For example, a urea (B33335) moiety linked to the quinoline core has been shown to be a key feature for potent inhibition. The hydrogen bonding interactions formed by the urea group with the hinge region of VEGFR-2 are critical for high-affinity binding. researchgate.net Similarly, SAR studies of quinoline derivatives as inhibitors of PIM-1 kinase have identified key interaction points. The quinoline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase, while other parts of the molecule engage in hydrophobic and van der Waals interactions within the ATP-binding pocket. researchgate.net

Enzyme Inhibition SAR (e.g., HMG-CoA Reductase, Cholinesterases)

HMG-CoA Reductase: The this compound scaffold is a key component of the statin drug, pitavastatin, a potent inhibitor of HMG-CoA reductase. mdpi.com The SAR for this class of compounds is well-defined. The core quinoline structure contributes to binding in the active site. nih.govnih.gov Studies on novel 4-thiophenyl quinoline derivatives showed that substitutions on the thiophenyl group at the C-4 position significantly impact inhibitory activity. Specifically, 4-isopropyl-thiophenyl and 3-methoxy-thiophenyl groups were found to enhance inhibition. nih.gov Furthermore, the introduction of a cyclopropyl group at the C-2 position of the quinoline ring is a key feature of pitavastatin and related potent inhibitors, indicating this group's importance for optimal interaction with the enzyme. nih.gov

| Compound Series | Key Structural Feature | Position | Effect on Inhibition | Reference |

|---|---|---|---|---|

| 4-Thiophenyl quinolines | 4-Isopropyl-thiophenyl | C-4 | Enhanced inhibitory activity | nih.gov |

| 4-Thiophenyl quinolines | 3-Methoxy-thiophenyl | C-4 | Enhanced inhibitory activity | nih.gov |

| 2-Cyclopropyl quinolines | Cyclopropyl | C-2 | Potent inhibitory activity | nih.gov |

Cholinesterases: Quinoline derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. SAR studies of quinoline-containing chalcone (B49325) derivatives showed that these compounds exhibited considerable inhibitory activity against both enzymes. nih.gov In another study, novel quinoline-O-carbamate derivatives were designed as multifunctional agents. Compound 3f from this series emerged as a reversible dual inhibitor of both AChE and BuChE with IC50 values of 1.3 µM and 0.81 µM, respectively. nih.gov The carbamate (B1207046) moiety is a known pharmacophore that interacts with the catalytic serine residue in the active site of cholinesterases. The quinoline portion of these molecules typically binds to the peripheral anionic site (PAS) or the mid-gorge of the enzyme, contributing to a dual-binding site inhibition mechanism. nih.govresearchgate.net The specific substitution pattern on the quinoline ring and the nature of the linker to the carbamate group are critical for optimizing potency and selectivity. nih.gov

Receptor Binding SAR

The quinoline scaffold has also been explored for its ability to interact with various receptors. Pharmacophore-based screening identified 4-methylquinazoline (B149083) derivatives as adenosine (B11128) receptor (AR) antagonists. nih.gov Subsequent SAR studies on related 4-methylquinoline (B147181) derivatives were conducted to probe the requirements for AR binding. These studies indicated a considerable degree of tolerance for substitution on both the quinoline ring system and a pendant guanidino group, with many derivatives retaining binding affinity, although often non-selectively, across different adenosine receptor subtypes (A1, A2A, A2B). nih.gov This suggests that the quinoline core serves as a suitable scaffold for presenting functionalities that can interact with the binding pockets of adenosine receptors, though achieving high selectivity remains a challenge that depends on fine-tuning the substitution patterns.

Computational Approaches in SAR Derivation

The elucidation of Structure-Activity Relationships (SAR) for this compound and its derivatives has been significantly advanced by computational methods. These in-silico techniques allow for the rational design of novel compounds and the prediction of their biological activity, thereby accelerating the drug discovery process. By modeling the interactions between molecules and their biological targets, researchers can identify the key structural features responsible for a compound's efficacy and optimize them to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR models are developed to predict the activity of newly designed molecules before their actual synthesis, saving time and resources. nih.gov

The process begins with a dataset of 4-aryl-quinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values). These values are typically converted to a logarithmic scale (pIC₅₀) for linear modeling. Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com In a typical 3D-QSAR study, the derivatives of this compound are aligned based on a common core structure. frontiersin.org

CoMFA calculates the steric and electrostatic fields around the aligned molecules. The resulting data is used to generate a model that indicates regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease biological activity. nih.govnih.gov

CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed understanding of the SAR. mdpi.com